Structural Differentiation from the Hydroxamic Acid Analog Compound 11: Zinc-Binding Group Pharmacophore and HDAC Selectivity Implications
The target compound contains a benzamide moiety at the C6 position, which functions as a potential zinc-binding group (ZBG) for HDAC enzymes. In contrast, the closest published analog, Compound 11, bears an N-hydroxyacrylamide (hydroxamic acid) ZBG [1]. Compound 11 has demonstrated class I HDAC selectivity, with less potency against HDAC6 compared to SAHA (vorinostat), as evidenced by lower acetyl-α-tubulin expression [1]. Benzamide ZBGs are generally associated with slower, tighter binding kinetics and distinct class I isoform selectivity (e.g., preferential HDAC1/2/3 inhibition) compared to hydroxamic acids [2]. While no direct biochemical data exist for the target compound, this pharmacophoric difference predicts a divergent HDAC selectivity and binding kinetic profile, which is critical for researchers seeking to minimize off-target class IIb HDAC6 effects.
| Evidence Dimension | Zinc-binding group (ZBG) pharmacophore type and predicted HDAC isoform selectivity |
|---|---|
| Target Compound Data | Benzamide ZBG; predicted slower binding kinetics and class I HDAC preference (HDAC1/2/3) [class-level inference] |
| Comparator Or Baseline | Compound 11: N-hydroxyacrylamide (hydroxamic acid) ZBG; demonstrated class I HDAC selectivity with reduced HDAC6 activity; anti-proliferative IC50 in HCT116 and HT-29 CRC cells [1] |
| Quantified Difference | No direct quantitative comparison available; pharmacophoric divergence established at the ZBG level |
| Conditions | Structural comparison based on published chemical structures; Compound 11 biological data from in vitro CRC cell lines and HDAC6 acetyl-α-tubulin assay [1] |
Why This Matters
This pharmacophoric distinction directly impacts HDAC isoform selectivity and binding kinetics, which are critical decision factors for researchers designing SAR studies around selective class I HDAC inhibition.
- [1] Molecular mechanisms underlying the antitumor activity of (E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide in human colorectal cancer cells in vitro and in vivo. Oncotarget, 2015, 6(34), 35991–36002. doi:10.18632/oncotarget.5475. View Source
- [2] Omidkhah, N.; Hadizadeh, F.; Abnous, K.; Ghodsi, R. Synthesis, structure activity relationship and biological evaluation of a novel series of quinoline–based benzamide derivatives as anticancer agents and histone deacetylase (HDAC) inhibitors. Journal of Molecular Structure, 2022, 133599. View Source
